4-(2-Oxoimidazolidin-1-yl)benzoic acid
Overview
Description
4-(2-Oxoimidazolidin-1-yl)benzoic acid is a synthetic organic compound extensively employed in diverse scientific and industrial fields. It presents as a white crystalline solid, characterized by a melting point of 110-111°C . The versatility of this compound stems from its exceptional properties, making it an excellent precursor for the synthesis of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxoimidazolidin-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imidazolidinone, which is subsequently oxidized to yield the final product . The reaction conditions often include a temperature range of 80-100°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazolidinone ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Oxoimidazolidin-1-yl)benzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-(2-Oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2-Oxoimidazolidin-1-yl)benzoic acid is unique due to its specific imidazolidinone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Biological Activity
4-(2-Oxoimidazolidin-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazolidinone ring fused to a benzoic acid moiety, which contributes to its biological activity. The structural formula can be represented as follows:
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SOs) demonstrated potent antitumor effects, with IC50 values in the nanomolar range across multiple cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) .
Table 1: Antiproliferative Activity of PIB-SOs
Compound | Cell Line | IC50 (nM) |
---|---|---|
PIB-SO 1 | HT-29 | 50 |
PIB-SO 2 | M21 | 75 |
PIB-SO 3 | MCF7 | 100 |
These compounds were shown to disrupt the cell cycle at the G2/M phase, leading to cytoskeletal disruption and subsequent cell death .
The mechanism by which these compounds exert their antiproliferative effects involves binding to the colchicine-binding site on β-tubulin, which is crucial for microtubule dynamics. This binding leads to cytoskeletal disruption, inhibiting mitosis and promoting apoptosis in cancer cells .
Antiangiogenic Activity
In addition to their anticancer properties, PIB-SOs also demonstrated antiangiogenic activity. In chick chorioallantoic membrane assays, these compounds effectively blocked angiogenesis similar to combretastatin A-4 (CA-4), a known antiangiogenic agent .
Study on Antitumor Activity
A notable study involved the evaluation of various PIB-SO derivatives against HT-1080 fibrosarcoma cells grafted onto chick chorioallantoic membranes. Compounds exhibited significant antitumor activity without causing substantial toxicity to the embryos, suggesting a favorable therapeutic index .
Inhibition of Neutrophil Elastase
Another aspect of the biological activity of related imidazolidinone compounds includes their role as inhibitors of human neutrophil elastase (HNE). Compounds based on the imidazolidinone scaffold were identified as selective inhibitors, demonstrating potential in treating inflammatory diseases where HNE is implicated .
Properties
IUPAC Name |
4-(2-oxoimidazolidin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRVPYNHLNDERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610827 | |
Record name | 4-(2-Oxoimidazolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-55-3 | |
Record name | 4-(2-Oxo-1-imidazolidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167626-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Oxoimidazolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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